

Technical Support Center: R 80123 (Illustrative Example: Dasatinib)

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Compound of Interest

Compound Name: R 80123

Cat. No.: B1662182

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Disclaimer: Information on a specific molecule designated "**R 80123**" is not publicly available. This technical support guide uses Dasatinib (BMS-354825), a well-characterized multi-kinase inhibitor, as an illustrative example to discuss common issues related to off-target effects and mitigation strategies for potent kinase inhibitors. The principles and methods described here are broadly applicable to researchers working with similar investigational compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with **R 80123** (Dasatinib). How can we determine if these are due to off-target effects?

A1: Unexpected phenotypes are a common challenge when using potent, multi-targeted inhibitors. To dissect on-target versus off-target effects, consider the following troubleshooting workflow:

- **Dose-Response Analysis:** Correlate the concentration required to induce the unexpected phenotype with the known IC₅₀ values for on-targets (e.g., BCR-ABL, SRC family kinases) and known off-targets. If the phenotype occurs at concentrations significantly different from the on-target IC₅₀, it may suggest an off-target effect.
- **Rescue Experiments:** If the intended target is a kinase, try to rescue the phenotype by expressing a drug-resistant mutant of the target kinase. If the phenotype persists, it is likely

off-target.

- **Chemical Analogs:** Use a structurally related but inactive analog of **R 80123** (Dasatinib) as a negative control. If the analog does not produce the phenotype, it suggests the effect is due to specific binding of the parent compound.
- **Orthogonal Inhibition:** Use another inhibitor with a different chemical scaffold but the same intended on-target. If this second inhibitor does not reproduce the unexpected phenotype, it points towards an off-target effect specific to **R 80123**'s (Dasatinib's) chemical structure.

Q2: What are the primary known off-targets for **R 80123** (Dasatinib) that we should be aware of?

A2: Dasatinib is known to inhibit a range of kinases beyond its primary targets (BCR-ABL and SRC family kinases). The extent of off-target inhibition is concentration-dependent. Key off-target families include, but are not limited to:

- **c-KIT:** Important in hematopoiesis and melanogenesis.
- **PDGFR β** (Platelet-Derived Growth Factor Receptor Beta): Involved in cell growth and division.
- **Ephrin receptors** (e.g., EPHA2): Regulate cell migration, adhesion, and axon guidance.
- **DDR1** (Discoidin domain receptor 1): A receptor tyrosine kinase activated by collagen.

Inhibition of these kinases can lead to a variety of cellular effects that may confound experimental results. For instance, inhibition of c-KIT and PDGFR β can impact cell proliferation and survival in ways unrelated to the primary intended target.

Q3: How can we mitigate the off-target effects of **R 80123** (Dasatinib) in our experiments?

A3: Mitigating off-target effects is crucial for data integrity. Here are several strategies:

- **Use the Lowest Effective Concentration:** Titrate **R 80123** (Dasatinib) to the lowest concentration that effectively inhibits the primary target. This minimizes the engagement of lower-affinity off-targets.

- **Employ Highly Specific Controls:** As mentioned in Q1, use rescue experiments and orthogonal inhibitors to confirm that the observed effect is due to the intended on-target inhibition.
- **Utilize Target Knockdown/Knockout Models:** The most rigorous approach is to compare the pharmacological effects of **R 80123** (Dasatinib) with the genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the intended target. If the phenotypes match, it provides strong evidence for on-target activity.
- **Consult Kinase Profiling Data:** Be aware of the inhibitor's full kinase inhibition profile at the concentration you are using. This allows you to anticipate potential off-target effects.

Quantitative Data: Kinase Inhibition Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against its primary on-targets and selected major off-targets. This data is essential for designing experiments with appropriate concentrations and for interpreting potential off-target effects.

Target Kinase	IC50 / Kd (nM)	Kinase Family	Potential Biological Implication of Inhibition
ABL1	<1	ABL Family (On-Target)	Inhibition of Chronic Myeloid Leukemia cell growth
SRC	0.5 - 1	SRC Family (On-Target)	Modulation of cell adhesion, migration, and proliferation
LCK	1	SRC Family (On-Target)	T-cell signaling modulation
c-KIT	5	Receptor Tyrosine Kinase	Effects on hematopoiesis, potential for cardiotoxicity
PDGFR β	28	Receptor Tyrosine Kinase	Anti-angiogenic effects, impact on fibroblast proliferation
EPHA2	15	Receptor Tyrosine Kinase	Effects on cell morphology and migration
DDR1	1.6	Receptor Tyrosine Kinase	Modulation of cell-extracellular matrix interactions

Data compiled from various public sources and literature. Actual values may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Western Blot for On-Target Engagement

This protocol verifies that **R 80123** (Dasatinib) is engaging its intended target (e.g., SRC) in a cellular context by assessing the phosphorylation status of a downstream substrate.

Objective: To measure the inhibition of SRC kinase activity by assessing the phosphorylation of a known SRC substrate (e.g., FAK at Tyr397).

Materials:

- Cell line of interest (e.g., HT-29)
- **R 80123** (Dasatinib)
- Complete cell culture medium
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-FAK (Tyr397), anti-total-FAK, anti-beta-actin
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate

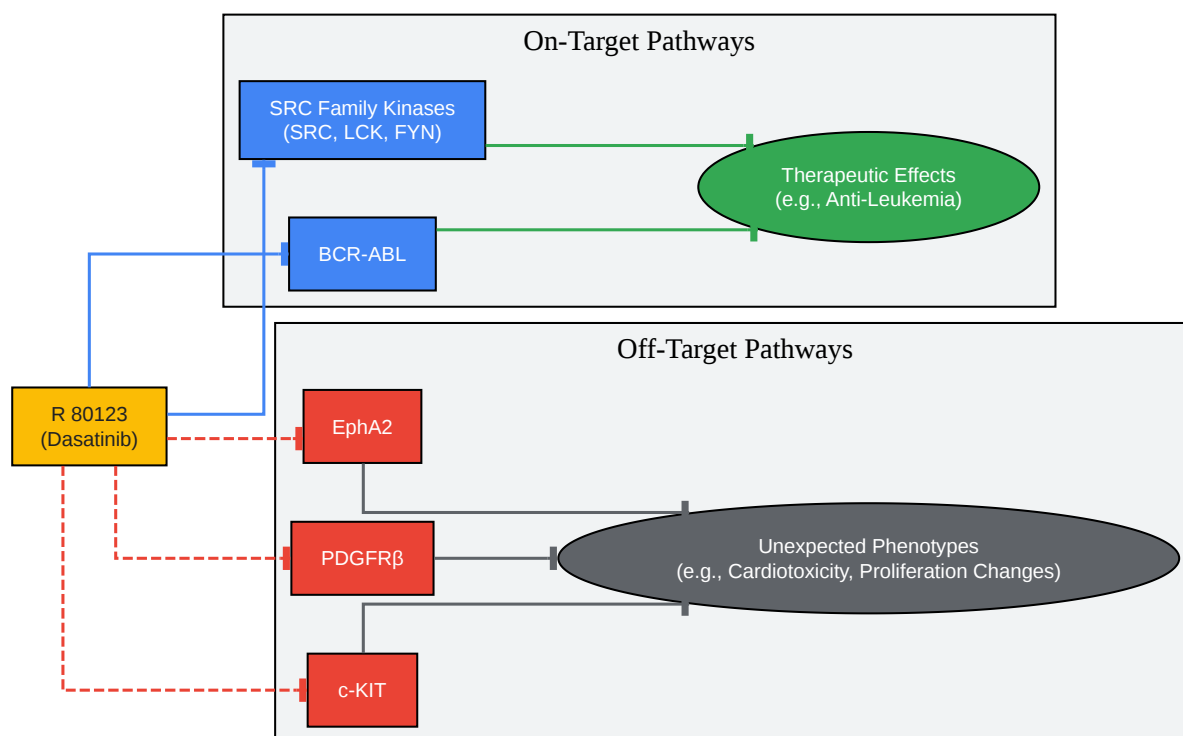
Procedure:

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of **R 80123** (Dasatinib) (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 2 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with 1X lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

- SDS-PAGE and Western Blot:
 - Normalize protein amounts for all samples and prepare them with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash and develop the blot using an ECL substrate.
- Analysis: Quantify band intensities. A decrease in the ratio of phospho-FAK to total-FAK with increasing drug concentration indicates on-target engagement. Reprobe the blot for a loading control (e.g., beta-actin).

Visualizations

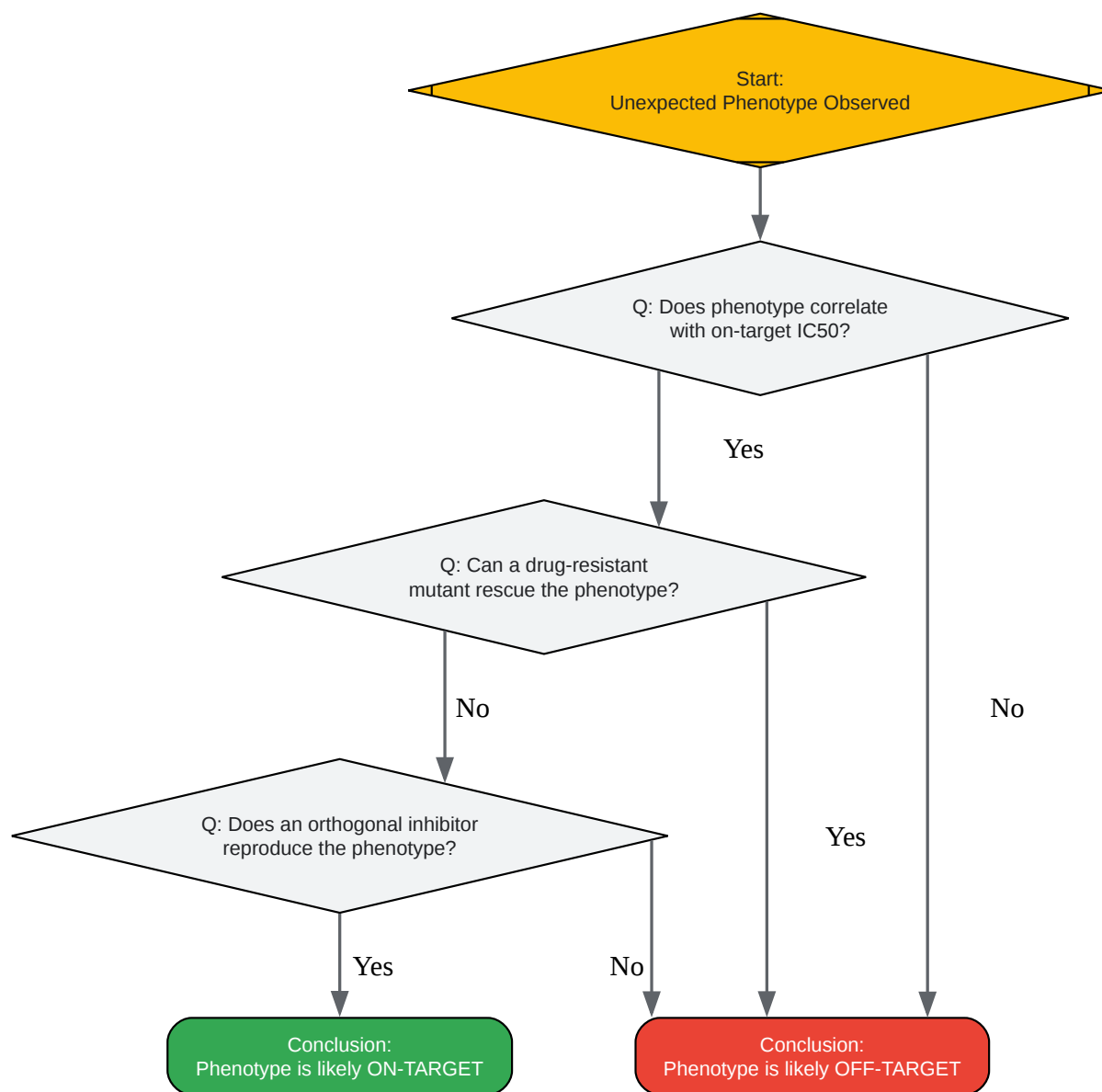
Signaling Pathway Diagram



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Caption: On- and off-target pathways of **R 80123** (Dasatinib).

Experimental Workflow Diagram



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Caption: Logic diagram for troubleshooting off-target effects.

- To cite this document: BenchChem. [Technical Support Center: R 80123 (Illustrative Example: Dasatinib)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1662182#r-80123-off-target-effects-and-mitigation>]

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